2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,14-12-16-7-2-1-3-8-16)22-13-6-9-17(15-22)20-21-18-10-4-5-11-19(18)25-20/h1-5,7-8,10-12,14,17H,6,9,13,15H2/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCWLDVPIJCWQQ-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,3-benzothiazole is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H20N2O2S2
- Molecular Weight : 384.51 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The sulfonyl group enhances the lipophilicity and biological interactions of the compound, allowing it to modulate the activity of specific targets effectively.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.0 | Apoptosis induction |
| B7 | A549 | 2.0 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been evaluated through its ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in vitro. The inhibition of these cytokines is crucial for mitigating inflammation-related diseases.
Case Studies and Research Findings
- Study on Dual Inhibition : A study focused on benzothiazole derivatives reported that dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) could produce significant antinociceptive effects without the side effects commonly associated with traditional analgesics. This study emphasizes the potential of compounds like this compound in pain management therapies .
- Structure-Activity Relationship (SAR) : Research exploring SAR has identified key structural features that enhance biological activity. Modifications at specific positions on the benzothiazole ring have been linked to improved potency against cancer cells . For example, the introduction of trifluoromethyl groups has been noted to enhance interaction with targeted enzymes while maintaining metabolic stability .
- In Vivo Evaluations : In vivo studies have indicated that compounds similar to this compound can alleviate pain without causing sedation in animal models, suggesting a favorable safety profile for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogous compounds:
Key Observations:
Functional Group Impact: The sulfonyl group in the target compound enhances polarity and stability compared to sulfanyl or thioether derivatives (e.g., compounds in ). This may improve solubility in polar solvents and resistance to oxidation.
Biological Activity :
- Hydrazine-substituted benzothiazoles (e.g., ) exhibit anticonvulsant properties, but the target compound’s sulfonyl-piperidine group may redirect activity toward protease inhibition or kinase modulation due to its bulkier structure.
- Styryl-substituted analogues (e.g., ) are used in bioimaging, suggesting the target compound’s (E)-styryl group could enable fluorescence applications if conjugated appropriately.
Compared to 2-(2-phenoxyethylsulfanyl)-1,3-benzothiazole (boiling point: 449°C ), the sulfonyl group may lower the boiling point due to increased polarity.
Q & A
Q. Which structural modifications improve selectivity in targeting tuberculosis (TB) pathogens?
- Methodological Answer : Introducing lipophilic groups (e.g., trifluoromethyl) enhances permeability across mycobacterial membranes. In vitro MIC assays against M. tuberculosis H37Rv (e.g., microplate Alamar Blue assay) validate potency. Hybrid scaffolds (e.g., benzothiazole-triazoles) reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
